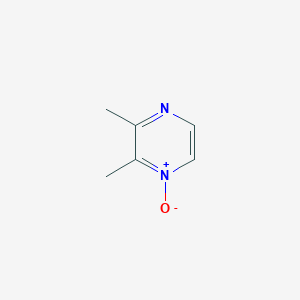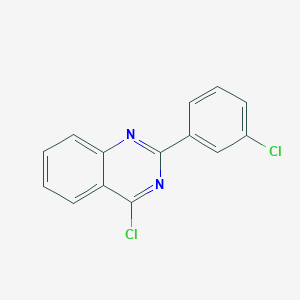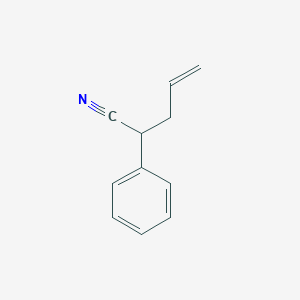
5-(Methylamino)-5-oxo-3-phenylpentanoic acid
Overview
Description
5-(Methylamino)-5-oxo-3-phenylpentanoic acid is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group attached to a butyric acid backbone, with a methylcarbamoyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid typically involves the reaction of 3-phenylbutyric acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylamino)-5-oxo-3-phenylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Methylamino)-5-oxo-3-phenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-5-oxo-3-phenylpentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 4-(N-Methylcarbamoyl)-3-phenylpropionic acid
- 4-(N-Methylcarbamoyl)-3-phenylvaleric acid
- 4-(N-Methylcarbamoyl)-3-phenylhexanoic acid
Comparison: Compared to these similar compounds, 5-(Methylamino)-5-oxo-3-phenylpentanoic acid exhibits unique properties due to its specific molecular structure. The length of the carbon chain and the position of the functional groups can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-(methylamino)-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-11(14)7-10(8-12(15)16)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
SFKCXYACNRNCFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1H-Pyrazole-4-carboxylic acid [1-(4-bromo-phenyl)-ethyl]amide](/img/structure/B8719254.png)



![8-Bromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B8719280.png)






![2-{[2-(4-Phenoxyphenoxy)ethyl]sulfanyl}pyrimidine](/img/structure/B8719351.png)

